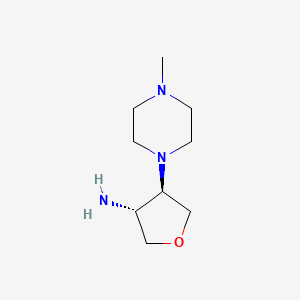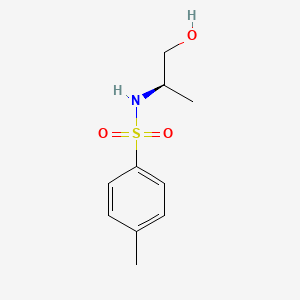![molecular formula C16H12F3NO3 B1415253 2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid CAS No. 2197063-21-9](/img/structure/B1415253.png)
2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid
Overview
Description
2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid is an organic compound with a complex structure that includes a trifluoromethyl group, a methyl group, and an amino carbonyl group attached to a benzoic acid core
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with benzoic acid under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the amino carbonyl group, resulting in different chemical properties and reactivity.
2-Methylbenzoic acid: This compound has a methyl group but does not contain the trifluoromethyl or amino carbonyl groups, making it less versatile in certain reactions.
Uniqueness
2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid is unique due to the presence of both the trifluoromethyl and amino carbonyl groups, which confer distinct chemical properties and reactivity. These functional groups allow the compound to participate in a wide range of chemical reactions and make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[[2-methyl-3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c1-9-12(16(17,18)19)7-4-8-13(9)20-14(21)10-5-2-3-6-11(10)15(22)23/h2-8H,1H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMGLMOMMJKNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)




![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)




![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)
